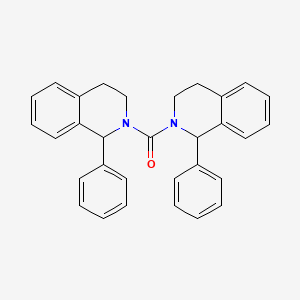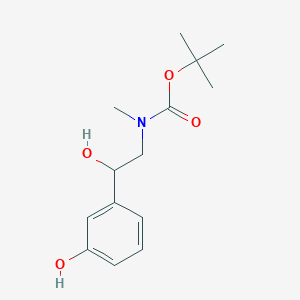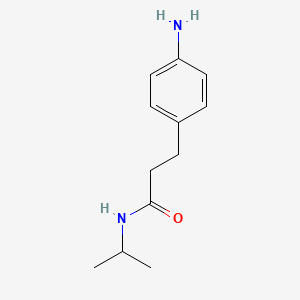
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one est un composé stéroïde synthétique. Il est structurellement lié à la testostérone et à d'autres dérivés de l'androstane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one implique généralement la sulfonylation de dérivés de l'androst-4-én-3-one. Les conditions de réaction comprennent souvent l'utilisation d'un réactif de chlorure de sulfonyle, tel que le chlorure de 4-méthylbenzènesulfonyle, en présence d'une base comme la pyridine ou la triéthylamine. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en une cétone ou un acide carboxylique.
Réduction : Le composé peut être réduit pour former différents dérivés ayant une activité biologique modifiée.
Substitution : Le groupe sulfonyle peut être substitué par d'autres groupes fonctionnels pour créer de nouveaux composés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de divers dérivés stéroïdiens.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation dans le traitement hormonal substitutif et comme anti-inflammatoire.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits à base de stéroïdes.
Mécanisme d'action
Le mécanisme d'action de 17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des androgènes. Le composé se lie à ces récepteurs, modulant leur activité et influençant diverses voies cellulaires. Cette interaction peut entraîner des modifications de l'expression des gènes et de la synthèse des protéines, affectant finalement la fonction et le comportement cellulaires.
Applications De Recherche Scientifique
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function and behavior.
Comparaison Avec Des Composés Similaires
Composés similaires
Testostérone : Un stéroïde anabolisant naturel présentant des caractéristiques structurelles similaires.
17β-(Benzoyloxy)-B-norandrost-4-én-3-one : Un autre stéroïde synthétique ayant des propriétés comparables.
4-androstène-17β-ol-3-one glucosiduronate : Un dérivé d'acide stéroïde glucosiduronique.
Unicité
17β-(4-Méthylbenzènesulfonyloxy)androst-4-én-3-one est unique en raison de sa sulfonylation spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification peut améliorer sa stabilité, sa solubilité et son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C26H34O4S |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3/t21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
LQBTZXLGHXAZEI-FRSCJGFNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)


![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)


![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)



![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
